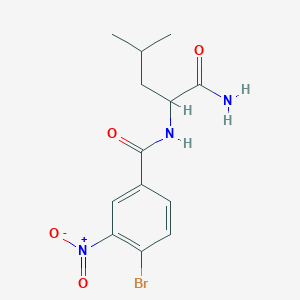

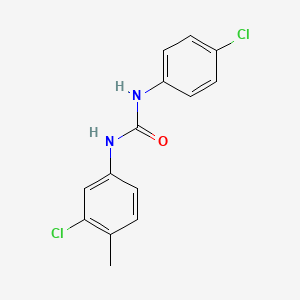

![molecular formula C16H21N5O3S B5508860 N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5508860.png)

N-[1-(4-morpholinylcarbonyl)-4-piperidinyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound belongs to a class of substances known for their potential in various biological activities. While specific studies on this compound are limited, research on similar imidazo[1,3]thiazole derivatives has shown promise in areas such as antitubercular, antifungal, and antibacterial activities, making them of significant interest in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,3]thiazole derivatives generally involves the reaction of amino-thiadiazole with α-haloaryl ketones, followed by interactions with morpholine or piperidine in the presence of formaldehyde and acetic acid in methanol. These reactions yield morpholinylmethyl and piperidinylmethyl derivatives, respectively, with various substituents influencing their biological activity (Syed, Kallanagouda, & Alegaon, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as IR, 1H NMR, and Mass spectra. For instance, the crystal structure of a morpholinomethyl derivative of imidazo[1,3,4]thiadiazole revealed intermolecular interactions leading to the formation of a supramolecular network (Banu et al., 2013).

Chemical Reactions and Properties

Imidazo[1,3]thiazoles undergo various chemical reactions, including interactions with ethendiamine to form novel carboxamides with potential anticancer activity. These reactions are often mediated by piperazine, showcasing the versatility of these compounds in synthetic chemistry (Horishny et al., 2020).

Physical Properties Analysis

The physical properties of imidazo[1,3]thiazole derivatives, such as solubility and crystallinity, are crucial for their biological activity and are typically assessed using various analytical techniques. However, specific data on the compound of interest are not directly available but can be inferred from related studies.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, play a significant role in the biological activity of these compounds. Studies on related imidazo[1,3]thiazole derivatives have shown that substituents on the aralkyl group and the imidazothiadiazole molecule significantly influence their antimicrobial and antitumor activities (Karki et al., 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A study described the synthesis of novel compounds bearing the imidazo[2,1-b]thiazole scaffold, which showed potential cytotoxic activity against human cancer cell lines. These compounds were designed based on optimizing a virtual screening hit compound, indicating the scaffold's relevance in designing inhibitors against specific types of cancer (H. Ding et al., 2012).

Another research effort focused on the synthesis and evaluation of antimicrobial and antifungal activities of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds displayed significant bioactivity, highlighting the therapeutic potential of such structures in addressing infectious diseases (Manjoor. Syed et al., 2013).

Anticancer and Antimicrobial Applications

Novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives were synthesized and showed good antibacterial activity against various bacterial strains, illustrating the compound's relevance in developing new antibacterial agents (B. Selvakumar & K. Elango, 2017).

Research on imidazo[2,1-b]thiazole-5-carboxamides demonstrated their potent anti-tuberculosis activity, targeting the QcrB protein of Mycobacterium tuberculosis. These findings underscore the potential of such compounds in the development of novel anti-tuberculosis drugs with specific mechanisms of action (Garrett C. Moraski et al., 2016).

Chemical Synthesis and Characterization

- Studies on the synthesis of polynuclear heterocycles, including imidazo[4,5-g][3,1]benzoxazinones and related compounds, provided insights into the chemical properties and potential applications of these structures in medicinal chemistry and drug development (M. Alkhader et al., 1979).

Wirkmechanismus

The anticancer activity of these compounds is believed to be due to their cytotoxic ability on cancer cells . For instance, flow cytometry analysis proved that one of the compounds resulted in the mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .

Safety and Hazards

While specific safety and hazard information for the compound you mentioned is not available, it’s important to note that anticancer drugs can lead to major drawbacks in terms of lack of selectivity and subsequently undesirable systemic side effects resulting from cytotoxicity, inflammation, and neurotoxicity .

Eigenschaften

IUPAC Name |

N-[1-(morpholine-4-carbonyl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c22-14(13-11-21-7-10-25-15(21)18-13)17-12-1-3-19(4-2-12)16(23)20-5-8-24-9-6-20/h7,10-12H,1-6,8-9H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJZYCSICVWAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CN3C=CSC3=N2)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

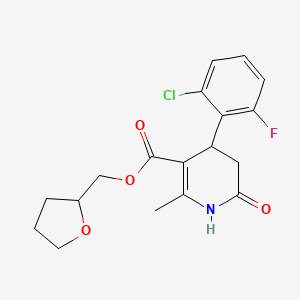

![2-methyl-4-{4-[(2-methyl-1-pyrrolidinyl)methyl]phenyl}-2-butanol](/img/structure/B5508794.png)

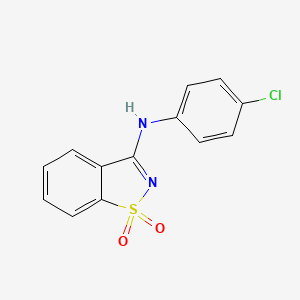

![5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)

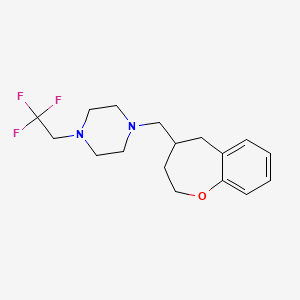

![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5508820.png)

![(3S*,4S*)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5508877.png)

![N-(3,5-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5508882.png)

![1-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B5508884.png)

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)